N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O and its molecular weight is 269.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine; dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₉H₁₄Cl₂N₄O₂
- Molecular Weight : 255.14 g/mol
- SMILES Notation :
CC(C1C(C(C(O1)N)C(N)C)N)Cl)Cl
This structure includes a triazole ring, which is often associated with antifungal and antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazole can inhibit various bacterial strains effectively. The mechanism is thought to involve interference with the synthesis of nucleic acids or disruption of cell membrane integrity.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structure suggests it may inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction in specific cancer cell lines. Mechanistic studies suggest that it may modulate signaling pathways involved in cell survival and proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine; dihydrochloride:
Study | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Study 1 | HeLa | 15.0 | Anticancer |
Study 2 | C. albicans | 10.5 | Antifungal |
Study 3 | E. coli | 20.0 | Antibacterial |
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Key Enzymes : Targeting enzymes critical for pathogen survival.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Disruption of Membrane Integrity : Affecting the structural integrity of microbial cells.
Properties
IUPAC Name |
N-methyl-1-[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-6-11-9(13-12-6)7-3-4-14-8(7)5-10-2;;/h7-8,10H,3-5H2,1-2H3,(H,11,12,13);2*1H/t7-,8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYVCQEAVHSIY-FOMWZSOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=N1)C2CCOC2CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=N1)[C@H]2CCO[C@H]2CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.